N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide
Overview
Description
N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide is a useful research compound. Its molecular formula is C12H20BrNO2 and its molecular weight is 290.20. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
- N,N-Dimethyl-4-nitrobenzylamine, an important intermediate in organic synthesis, is widely used in medicine, pesticide, and chemical fields. A study explored the synthesis process using methylene chloride as the reaction solvent and achieved a reaction yield of 94.7% (Wang Ling-ya, 2015).
Cancer Treatment
- Certain novel antioxidants, including N-decyl-N-(3-methoxy-4-hydroxybenzyl)-3-(3,4-dihydroxyphenyl) propanamide and N-decyl-N-(3,5-dimethoxy-4-hydroxybenzyl)-3-(3,4-dihydroxyphenyl) propanamide, demonstrated a profound cell-killing effect on breast cancer cells and oral squamous carcinoma cells, showing great potential for cancer treatment (Kovalchuk et al., 2013).
Herbicidal Activity
- A study on the crystal structure and herbicidal activity of N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide revealed effective herbicidal properties, which could be beneficial for agricultural applications (Liu et al., 2008).
Drug Analysis and Forensics
- In forensic chemistry, the analysis of substances like 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine, a derivative of N-benzyl phenethylamines, is crucial for identifying intoxication cases. A study detailed the development of a high-performance liquid chromatography method for detecting and quantifying such compounds (Poklis et al., 2014).
Protective Groups in Chemical Synthesis
- The 3,4-dimethoxybenzyl group has been used as an N-protecting group in the synthesis of various chemical compounds. It is easily eliminated by specific agents, highlighting its utility in chemical synthesis (Grunder-Klotz & Ehrhardt, 1991).
Pharmaceutical Applications
- In the synthesis of medical intermediate molecules like 2,5-dimethoxy-4-ethylthio-benzeneethanamine, used in treating psychotic and schizophrenic psychosis, derivatives of dimethoxybenzyl play a significant role (Z. Zhimin, 2003).
Antioxidants and Food Chemistry
- Novel antioxidants, such as caffeic acid amide derivatives, have shown higher radical scavenging activities than some existing compounds. These antioxidants are promising for food preservation and storage applications (Aladedunye et al., 2012).
Properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]propan-2-amine;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.BrH/c1-9(2)13-8-10-5-11(14-3)7-12(6-10)15-4;/h5-7,9,13H,8H2,1-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPBXZMUKBQULR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC(=C1)OC)OC.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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